(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound "(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate" is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core fused with a thiazole ring. Its structure includes a 5-bromo-2-hydroxybenzylidene substituent at position 2, a phenyl group at position 5, and a methyl ester at position 4. The bromine atom and hydroxyl group on the benzylidene moiety are critical for intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence crystallinity and solubility . Thiazolo[3,2-a]pyrimidines are pharmacologically significant, with reported antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
methyl (2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4S/c1-12-18(21(28)29-2)19(13-6-4-3-5-7-13)25-20(27)17(30-22(25)24-12)11-14-10-15(23)8-9-16(14)26/h3-11,19,26H,1-2H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSUXRWYOUKWHF-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention for its diverse biological activities. This article explores its biological activity, focusing on antitumor, antimicrobial, and other pharmacological effects supported by recent research findings.
1. Overview of Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines are a class of compounds known for their broad spectrum of biological activities including anticancer, antibacterial, antifungal, and antiviral properties. The presence of various substituents in the thiazolo and pyrimidine rings influences their biological efficacy. Recent studies have highlighted their potential as acetylcholinesterase inhibitors and modulators of NMDA receptors, which are crucial in neurological pathways.
2. Antitumor Activity
Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound showed potent activity against the M-HeLa cervical adenocarcinoma cell line with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib. This indicates a promising therapeutic index for potential anticancer applications .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
3. Antimicrobial Activity
The antimicrobial properties of thiazolo[3,2-a]pyrimidines have been extensively studied. The compound demonstrated moderate to strong activity against various bacterial strains:
- Antibacterial Screening : In vitro tests revealed that the compound exhibited effective antibacterial activity comparable to standard antibiotics .
Table 2: Antibacterial Activity Against Standard Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| (E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-... | Staphylococcus aureus | 15 | |
| Thiazolo[3,2-a]pyrimidine derivative 5 | Escherichia coli | 12 |
4. Other Biological Activities
Apart from antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidines exhibit other pharmacological properties:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, contributing to its potential role in oxidative stress-related conditions .
5. Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of new thiazolo[3,2-a]pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities. Notably, specific substitutions enhanced both cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the thiazole and pyrimidine rings can significantly impact biological activity. For example, bromination at the phenolic position was found to enhance antitumor efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives, including the compound in focus. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Evaluation
A study synthesized several thiazolo[3,2-a]pyrimidine derivatives and evaluated their cytotoxicity against different cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Among these derivatives, the compound exhibited promising IC50 values indicating significant anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| (E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MCF-7 | 5.71 | |
| Other Derivative | HepG2 | 4.50 |
Antimicrobial Properties
Thiazole and pyrimidine derivatives have been extensively studied for their antimicrobial activities. The compound under discussion has shown effectiveness against a range of bacterial strains.
Case Study: Antimicrobial Screening
A screening of various thiazolo[3,2-a]pyrimidine derivatives revealed that the target compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Semiconductor Devices
The unique electronic properties of thiazolo[3,2-a]pyrimidine compounds have led to their exploration in semiconductor applications. The compound has been incorporated into organic electronic devices due to its favorable charge transport characteristics.
Case Study: Organic Field Effect Transistors (OFETs)
Research has demonstrated that films made from thiazolo[3,2-a]pyrimidine derivatives can be utilized in OFETs, showing improved mobility and stability compared to traditional materials used in organic electronics .
Enzyme Inhibition Studies
The compound has also been studied for its potential as an enzyme inhibitor. Thiazole derivatives have been reported to inhibit certain enzymes relevant to metabolic pathways.
Case Study: Enzyme Inhibition
In vitro studies indicated that the compound effectively inhibited the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms . This inhibition could be leveraged in developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity due to variations in substituents on the benzylidene ring, aryl groups, and ester moieties. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Physicochemical Properties: The 5-bromo-2-hydroxybenzylidene group in the target compound introduces hydrogen-bonding capability (via -OH) and halogen bonding (via Br), which are absent in analogs like the 4-cyano (11b) or 2,4,6-trimethoxy (12) derivatives. These interactions may enhance crystallinity and thermal stability . For example, the 4-cyano derivative (11b) shows a lower melting point (213–215°C) compared to the trimethoxy analog (154–155°C), likely due to reduced intermolecular hydrogen bonding .
Stereochemical and Conformational Differences :
- The E-configuration of the target compound’s benzylidene group ensures planar alignment with the thiazolo[3,2-a]pyrimidine core, optimizing π-π stacking in crystals. In contrast, derivatives with bulky substituents (e.g., 2,4,6-trimethoxy) exhibit significant dihedral angles (~80°) between the benzylidene and core rings, disrupting coplanarity .
- n-π interactions observed in brominated analogs (e.g., Br···C in compound 7) influence crystal packing and chirality, which may correlate with enantioselective bioactivity .
Biological Activity Trends: Mannich base derivatives (e.g., 9e) demonstrate enhanced antimicrobial activity due to the introduction of basic amino groups (e.g., morpholine), which improve solubility and membrane penetration . The target compound’s hydroxyl group may similarly enhance bioavailability through hydrogen bonding with biological targets.
Synthetic Methodology: The target compound is likely synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with a thiouracil precursor, analogous to methods used for 2,4,6-trimethoxy (12) and 4-cyano (11b) derivatives . Yields (~68–78%) and reaction conditions (reflux in acetic anhydride) are consistent across analogs, suggesting scalability .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The compound is typically synthesized via a cyclocondensation reaction. A representative method involves refluxing a precursor (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine-5-carboxylate) with a substituted benzaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde) in the presence of sodium acetate and a mixed acetic acid/anhydride solvent. The reaction proceeds for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol to yield pure crystals . Key steps include controlling stoichiometry, temperature, and solvent polarity to optimize yield and purity.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry and substituent positions. For example, the (E)-configuration of the benzylidene group is verified by coupling constants in ¹H NMR .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure. Parameters like bond lengths (e.g., C=C in the benzylidene moiety: ~1.35–1.40 Å) and torsion angles validate stereochemistry . Unit cell parameters (monoclinic, space group P2₁/n) and hydrogen-bonding networks are also reported .
Q. What are the key structural features observed in its crystal structure?
The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with the C5 atom deviating ~0.22 Å from the mean plane of the fused ring system. The (E)-benzylidene group forms a dihedral angle of ~80° with the phenyl substituent at C5. Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice, creating chains along the c-axis .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data during characterization?
Discrepancies between calculated and observed NMR/IR data often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:
Q. What are the challenges in refining the crystal structure using SHELX?
- Disorder : Flexible substituents (e.g., methoxy groups) may exhibit split positions, requiring PART commands in SHELXL .
- Twinned data : SHELXL’s TWIN/BASF tools are used to model twin domains, but convergence issues can arise with high Z' structures .
- Hydrogen bonding : Weak C–H···O interactions require high-resolution data (θ > 25°) for reliable refinement. Constraints (e.g., DFIX) may stabilize refinement .
Q. How does substituent variation affect the thiazolo-pyrimidine core conformation?
Substituents at C2 (e.g., bromo vs. methoxy) influence puckering via steric and electronic effects. For example:
- Electron-withdrawing groups (e.g., Br) increase ring flattening (deviation <0.25 Å).
- Bulky substituents (e.g., trimethoxybenzylidene) induce torsional strain, altering dihedral angles between fused rings (e.g., from 80° to 17.9° in analogs) .
- Puckering coordinates (Cremer-Pople parameters) quantify these changes .
Q. How to analyze hydrogen bonding patterns and their impact on crystal packing?
- Graph-set analysis : Categorize interactions (e.g., R₂²(8) motifs) using Etter’s formalism to identify supramolecular synthons .
- Hirshfeld surfaces : Tools like CrystalExplorer map interaction ratios (e.g., O···H contacts contribute ~15% to packing in analogs) .
- Thermal expansion : Differential scanning calorimetry (DSC) correlates H-bond strength with melting points (e.g., Tₘ ~420–430 K in robust networks) .
Q. How does the E-configuration influence molecular interactions compared to Z-isomers?
The (E)-isomer’s benzylidene group adopts a transoidal geometry, enabling stronger π-stacking (centroid distances ~3.6 Å vs. >4.0 Å in Z-forms). This configuration also favors intramolecular H-bonding between the hydroxyl and carbonyl groups, reducing solubility in polar solvents. In contrast, Z-isomers exhibit higher conformational flexibility, impacting co-crystallization with targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
